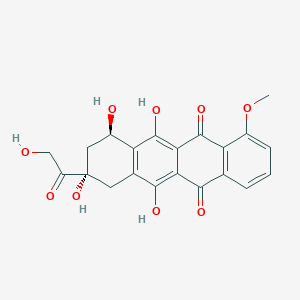

Doxorubicinone

説明

RN given refers to (8S-cis)-isome

特性

IUPAC Name |

(7S,9S)-6,7,9,11-tetrahydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O9/c1-30-11-4-2-3-8-14(11)20(28)16-15(17(8)25)18(26)9-5-21(29,12(24)7-22)6-10(23)13(9)19(16)27/h2-4,10,22-23,26-27,29H,5-7H2,1H3/t10-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZGBXXTIGCACK-CWKPULSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4O)(C(=O)CO)O)C(=C3C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@@H]4O)(C(=O)CO)O)C(=C3C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70875303 | |

| Record name | Adriamycinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70875303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24385-10-2 | |

| Record name | Adriamycin aglycone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024385102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adriamycinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70875303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (8S,10S)-6,8,10,11-Tetrahydroxy-8-(hydroxyacetyl)-1-methoxy- 7,8,9,10-tetrahydrotetracen-5,12-dion | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOXORUBICINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X023T6C35L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Doxorubicinone from Doxorubicin: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of doxorubicinone from doxorubicin (B1662922), focusing on the chemical transformation, experimental protocols, and the distinct biological implications of this conversion. Doxorubicin, a potent anthracycline antibiotic, is a cornerstone of many chemotherapeutic regimens. Its primary metabolite and aglycone, this compound, is of significant interest to researchers for studying the structure-activity relationships of doxorubicin, its cardiotoxic effects, and as a precursor for the synthesis of novel doxorubicin analogs.

Introduction: The Chemical Transformation

Doxorubicin is composed of a tetracyclic aglycone, this compound, linked via a glycosidic bond to the amino sugar daunosamine (B1196630).[1] The synthesis of this compound from doxorubicin involves the cleavage of this glycosidic bond. The most common and direct method to achieve this transformation is through acid-catalyzed hydrolysis.[1][2] This process yields the water-insoluble this compound and the water-soluble daunosamine.[1]

The stability of doxorubicin is highly dependent on pH. It is unstable in acidic conditions, which promotes the hydrolysis of the glycosidic linkage, as well as in alkaline media, which can lead to the degradation of the aglycone itself.[3] Understanding these stability parameters is crucial for both the synthesis of this compound and for the handling and formulation of doxorubicin.

Experimental Protocols

This section details the experimental procedures for the synthesis and purification of this compound from doxorubicin hydrochloride.

Acid Hydrolysis of Doxorubicin

This protocol is adapted from forced degradation studies of doxorubicin, where this compound (deglucosaminyl doxorubicin) was identified as the primary product of acid hydrolysis.

Materials:

-

Doxorubicin hydrochloride

-

0.1 M Hydrochloric acid (HCl)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

pH meter

-

Centrifuge

-

Lyophilizer (optional)

Procedure:

-

Prepare a 0.1% (m/v) solution of doxorubicin hydrochloride in 0.1 M HCl in a round-bottom flask.

-

Heat the solution at 80°C under reflux for 8 hours. The color of the solution will change from red to a more orange or yellowish-red as the hydrolysis proceeds.

-

After 8 hours, cool the reaction mixture to room temperature.

-

Neutralize the solution to approximately pH 7 with a suitable base (e.g., sodium bicarbonate solution). Use caution as CO2 gas will be evolved.

-

This compound will precipitate out of the aqueous solution as a red-orange solid due to its poor water solubility.

-

Centrifuge the mixture to pellet the this compound precipitate.

-

Carefully decant the supernatant containing the water-soluble daunosamine and other impurities.

-

Wash the pellet with deionized water to remove any remaining soluble impurities. Repeat the centrifugation and decantation process.

-

Dry the this compound pellet under vacuum or by lyophilization.

Purification by Preparative High-Performance Liquid Chromatography (HPLC)

Further purification of the crude this compound can be achieved using preparative reverse-phase HPLC. The following is a general guideline that may require optimization based on the specific instrumentation and the impurity profile of the crude product.

Instrumentation and Materials:

-

Preparative HPLC system with a UV-Vis detector

-

C18 preparative HPLC column (e.g., 10 µm particle size, 250 x 21.2 mm)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable mobile phase modifier)

-

Crude this compound dissolved in a suitable solvent (e.g., methanol or DMSO)

Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable organic solvent.

-

Set up the preparative HPLC system with a C18 column.

-

Prepare the mobile phases. A common mobile phase system for the separation of anthracyclines is a gradient of acetonitrile and water, often with a small amount of an acid modifier like formic acid to improve peak shape. An example gradient is as follows:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: Start with a low percentage of B, and gradually increase to elute the more hydrophobic this compound. The exact gradient will need to be optimized based on analytical scale separations.

-

-

Inject the dissolved crude this compound onto the column.

-

Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 480 nm).

-

Collect the fractions corresponding to the this compound peak.

-

Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

-

Lyophilize the resulting solid to obtain pure this compound.

Data Presentation

Reaction Parameters

| Parameter | Value/Condition | Reference(s) |

| Starting Material | Doxorubicin Hydrochloride | |

| Reagent | 0.1 M Hydrochloric Acid | |

| Temperature | 80°C | |

| Reaction Time | 8 hours | |

| Product | This compound |

Physicochemical Properties

| Property | Doxorubicin | This compound | Reference(s) |

| Molecular Formula | C₂₇H₂₉NO₁₁ | C₂₁H₁₈O₉ | |

| Molecular Weight | 543.5 g/mol | 414.4 g/mol | |

| Appearance | Red-orange crystalline powder | Red-orange solid | |

| Solubility | Soluble in water | Poorly soluble in water |

Mandatory Visualizations

Chemical Transformation Workflow

Caption: Workflow for the synthesis and purification of this compound from doxorubicin.

Doxorubicin's Mechanism of Action

Caption: Key mechanisms of doxorubicin's anticancer activity.

This compound's Interaction with DNA

Caption: Differential DNA binding mechanisms of doxorubicin and this compound.

Biological Activity and Significance of this compound

While doxorubicin exerts its potent anticancer effects through multiple mechanisms, including DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), its aglycone, this compound, exhibits a distinct and significantly attenuated biological profile.

DNA Interaction: A key difference lies in their interaction with DNA. Doxorubicin intercalates between DNA base pairs, a process facilitated by its daunosamine sugar moiety. In contrast, studies have shown that this compound, lacking this sugar, does not intercalate into DNA but is thought to bind to the minor groove.

Cytotoxicity: The cytotoxicity of this compound is considerably lower than that of doxorubicin. For instance, in a comparative study on cardiac AC16 cells, this compound demonstrated significantly less toxicity than the parent drug. This reduced cytotoxicity is likely a consequence of its altered mechanism of DNA interaction and potentially different cellular uptake and retention.

Topoisomerase II Inhibition: The ability to inhibit topoisomerase II is a critical aspect of doxorubicin's anticancer activity. While doxorubicin is a potent inhibitor, the activity of this compound in this regard is substantially diminished.

Cardiotoxicity: Doxorubicin-induced cardiotoxicity is a major dose-limiting side effect, and the generation of ROS in cardiac mitochondria is a primary contributing factor. While this compound is a metabolite of doxorubicin, its direct contribution to cardiotoxicity is less pronounced than that of the parent compound and another major metabolite, doxorubicinol.

Challenges in Synthesis and Purification

The synthesis of this compound via acid hydrolysis, while straightforward, presents several challenges:

-

Yield: While the forced degradation studies indicate that this compound is the primary product of acid hydrolysis, achieving a high, reproducible yield can be challenging. The harsh reaction conditions can lead to the formation of byproducts.

-

Purification: The poor solubility of this compound in many common solvents can complicate its purification. Preparative HPLC is an effective but can be a time-consuming and expensive method. The development of an efficient purification strategy is crucial for obtaining high-purity this compound for research purposes.

-

Stability: this compound, like its parent compound, is sensitive to pH and light. Care must be taken during synthesis, purification, and storage to prevent degradation.

Conclusion

The synthesis of this compound from doxorubicin via acid hydrolysis is a fundamental transformation that provides researchers with a valuable tool for a variety of studies. This guide has provided a detailed protocol for this synthesis and purification, along with an overview of the key differences in the biological activities of doxorubicin and its aglycone. A thorough understanding of these chemical and biological distinctions is essential for advancing our knowledge of anthracycline chemotherapy and for the development of new, more effective, and less toxic anticancer agents.

References

- 1. Doxorubicin | C27H29NO11 | CID 31703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Liquid Chromatography-Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites Doxorubicinol, this compound, Doxorubicinolone, and 7-Deoxythis compound in Mouse Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties of Doxorubicinone Aglycone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxorubicinone, the aglycone of the widely used anthracycline chemotherapeutic agent doxorubicin (B1662922), is a critical molecule in understanding the metabolism, activity, and toxicity of its parent compound. As a metabolite, it plays a significant role in the pharmacological and toxicological profile of doxorubicin, particularly in the context of cardiotoxicity. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailing its structure, physicochemical characteristics, and spectroscopic data. Furthermore, it outlines key experimental protocols for its analysis and discusses its known interactions with cellular signaling pathways.

Chemical and Physical Properties

This compound, also known as adriamycinone, is a tetracyclic aromatic compound. Its core structure is derived from tetracene.[1][2][3] The molecule's chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₁₈O₉ | [3] |

| Molecular Weight | 414.36 g/mol | [3] |

| Appearance | Red solid | |

| Melting Point | 223-225 °C | |

| Solubility | Soluble in DMF (5 mg/ml), DMSO (5 mg/ml), and Ethanol (5 mg/ml). It is considered poorly water-soluble. | |

| UV Absorption Maxima | 234, 252, 288, 496 nm | |

| Synonyms | Adriamycinone, Adriamycin aglycone, Doxorubicin aglycone, (8S,10S)-7,8,9,10-tetrahydro-6,8,10,11-tetrahydroxy-8-(2-hydroxyacetyl)-1-methoxy-5,12-naphthacenedione |

Spectroscopic Data

The structural elucidation and characterization of this compound are heavily reliant on various spectroscopic techniques.

Mass Spectrometry

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for identifying this compound and its metabolites. The fragmentation pattern provides key structural information. A representative MS/MS spectrum of this compound reveals characteristic product ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to its various functional groups. Key expected absorptions include:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the multiple hydroxyl groups.

-

C=O stretching: Strong absorptions around 1710-1730 cm⁻¹ for the ketone in the side chain and around 1620 cm⁻¹ for the quinone carbonyls.

-

C-O stretching: Bands in the 1000-1300 cm⁻¹ region.

-

Aromatic C=C stretching: Peaks in the 1400-1600 cm⁻¹ range.

Experimental Protocols

Isolation and Purification of this compound via Acid Hydrolysis of Doxorubicin

This compound can be obtained by the acid-catalyzed hydrolysis of doxorubicin, which cleaves the glycosidic bond connecting the daunosamine (B1196630) sugar to the aglycone.

Materials:

-

Doxorubicin hydrochloride

-

1.0 M Hydrochloric acid (HCl)

-

1.0 M Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

Organic solvent for extraction (e.g., chloroform, ethyl acetate)

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

C18 column

Procedure:

-

Hydrolysis: Dissolve doxorubicin hydrochloride in 1.0 M HCl. Heat the solution at 75-80°C for approximately 30-60 minutes. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC) or analytical HPLC.

-

Neutralization and Extraction: After cooling to room temperature, neutralize the reaction mixture with 1.0 M NaOH to a pH of approximately 7.0. Extract the aqueous solution multiple times with an appropriate organic solvent.

-

Purification: Combine the organic extracts and evaporate the solvent under reduced pressure. The crude this compound can then be purified using preparative HPLC with a C18 column and a suitable mobile phase gradient (e.g., a mixture of acetonitrile (B52724) and water with a small percentage of formic acid).

-

Characterization: Confirm the identity and purity of the isolated this compound using analytical HPLC, mass spectrometry, and NMR spectroscopy.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

The quantification of this compound in biological matrices is typically performed using reversed-phase HPLC with fluorescence or mass spectrometric detection.

Sample Preparation (from plasma):

-

To a plasma sample, add an internal standard (e.g., daunorubicin).

-

Perform a liquid-liquid extraction with a suitable organic solvent, such as a chloroform:isopropanol (1:1 v/v) mixture.

-

Vortex the mixture and centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC analysis.

Chromatographic Conditions (Example):

-

Column: C8 or C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) formate, pH 2.5) and organic solvents (e.g., acetonitrile, methanol).

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: Fluorescence detector (Excitation: ~470 nm, Emission: ~550 nm) or a mass spectrometer.

Signaling Pathways and Biological Interactions

While much of the research on signaling pathways focuses on doxorubicin, this compound itself has been shown to exert biological effects, primarily related to oxidative stress and apoptosis.

Oxidative Stress and Apoptosis

This compound, like its parent compound, is implicated in the generation of reactive oxygen species (ROS), which can lead to cellular damage and trigger apoptotic pathways. The activation of nuclear factor-kappaB (NF-κB) has been observed in endothelial cells and myocytes following doxorubicin treatment, and this activation is considered pro-apoptotic, potentially mediated by hydrogen peroxide. Studies on doxorubicin have shown its ability to induce apoptosis through both intrinsic and extrinsic pathways, involving the modulation of Bcl-2 family proteins, caspases, and p53. While direct studies on this compound's specific role in these pathways are less common, its contribution as a metabolite to the overall apoptotic effect of doxorubicin is recognized.

Interaction with Topoisomerase

Doxorubicin's primary mechanism of anticancer activity involves the inhibition of topoisomerase II, leading to DNA damage in cancer cells. While doxorubicin is a potent inhibitor, the activity of this compound in this context is less clear. Some studies suggest that the aglycone portion contributes to DNA intercalation, a prerequisite for topoisomerase inhibition, but the sugar moiety is crucial for the full inhibitory effect.

Conclusion

This compound is a molecule of significant interest in the fields of pharmacology and drug development. Its chemical properties, particularly its solubility and spectroscopic characteristics, are essential for its accurate identification and quantification in biological systems. The experimental protocols outlined in this guide provide a framework for researchers to isolate, purify, and analyze this important metabolite. A deeper understanding of the specific signaling pathways modulated by this compound will be crucial in elucidating the complete mechanism of action and toxicity of doxorubicin, potentially leading to the development of safer and more effective cancer therapies. Further research is warranted to fully characterize its spectroscopic properties and its direct interactions with cellular signaling cascades.

References

- 1. EP0363604A2 - Improved process for the conversion of daunorubicin into doxorubicin - Google Patents [patents.google.com]

- 2. Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adriamycin aglycone | C21H18O9 | CID 72401 - PubChem [pubchem.ncbi.nlm.nih.gov]

Doxorubicinone: A Deep Dive into its Biological Activity and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxorubicinone, the aglycone metabolite of the widely used chemotherapeutic agent doxorubicin (B1662922), plays a significant, yet often overlooked, role in the overall biological activity and toxicity profile of its parent compound. While doxorubicin's mechanisms of action, including DNA intercalation, topoisomerase II inhibition, and generation of reactive oxygen species (ROS), are well-documented, a thorough understanding of this compound's distinct contributions is crucial for the development of safer and more effective cancer therapies. This technical guide provides a comprehensive overview of the biological activity and function of this compound, focusing on its cytotoxicity, impact on mitochondrial function, and role in signaling pathways. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research in this area.

Introduction

Doxorubicin, an anthracycline antibiotic, is a cornerstone of treatment for a broad spectrum of cancers. However, its clinical utility is often limited by severe side effects, most notably cardiotoxicity. The metabolic conversion of doxorubicin to this compound is a key step in its biotransformation. While initially considered a less active metabolite, emerging evidence suggests that this compound possesses its own distinct biological activities that contribute to both the therapeutic and toxic effects of doxorubicin. A deeper understanding of this compound's specific mechanisms is therefore essential for optimizing anthracycline-based chemotherapy and designing novel analogs with improved therapeutic indices.

Comparative Cytotoxicity

While generally less potent than its parent compound, this compound exhibits cytotoxic activity against various cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying cytotoxicity.

| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Reference |

| AC16 | Human Cardiac Myocytes | > 10 | ~1 | [1][2] |

| BFTC-905 | Bladder Cancer | Not Available | 2.26 ± 0.29 | [3] |

| MCF-7 | Breast Cancer | Not Available | 2.50 ± 1.76 | [3] |

| M21 | Melanoma | Not Available | 2.77 ± 0.20 | [3] |

| HeLa | Cervical Cancer | Not Available | 2.92 ± 0.57 | [3] |

| UMUC-3 | Bladder Cancer | Not Available | 5.15 ± 1.17 | [3] |

| HepG2 | Hepatocellular Carcinoma | Not Available | 12.18 ± 1.89 | [3] |

| TCCSUP | Bladder Cancer | Not Available | 12.55 ± 1.47 | [3] |

| Huh7 | Hepatocellular Carcinoma | Not Available | > 20 | [3] |

| VMCUB-1 | Bladder Cancer | Not Available | > 20 | [3] |

| A549 | Lung Cancer | Not Available | > 20 | [3] |

| HK-2 | Human Kidney (non-cancer) | Not Available | > 20 | [3] |

Note: Data for this compound IC50 values in cancer cell lines is limited in publicly available literature. The table primarily presents doxorubicin IC50 values for context and highlights the need for further research on this compound's specific cytotoxicity.

A comparative study on AC16 human cardiac cells demonstrated that this compound exhibits lower toxicity than doxorubicin.[1][2]

Mechanisms of Action

This compound shares some mechanistic similarities with doxorubicin, but with notable differences in potency and specific effects.

Topoisomerase II Inhibition

While doxorubicin is a potent topoisomerase II poison, the activity of this compound in this regard is less characterized. It is generally believed to be a weaker inhibitor of topoisomerase II compared to its parent compound.

Mitochondrial Dysfunction

A significant aspect of this compound's biological activity is its impact on mitochondria.

-

Inhibition of Mitochondrial Respiration: this compound can inhibit mitochondrial respiration, leading to a decrease in cellular ATP production.

-

Alteration of Mitochondrial Membrane Potential: Studies have shown that this compound can induce a decrease in mitochondrial membrane potential, a key indicator of mitochondrial dysfunction and an early event in apoptosis.[4]

-

Induction of Mitochondrial Swelling: this compound can cause mitochondrial swelling, further contributing to mitochondrial damage.

In a study on AC16 cardiac cells, this compound, along with other doxorubicin metabolites, caused mitochondrial dysfunction at a concentration of 2 µM, whereas doxorubicin elicited a comparable effect at half that concentration.[1][2][5]

Generation of Reactive Oxygen Species (ROS)

Similar to doxorubicin, this compound can contribute to the generation of reactive oxygen species, leading to oxidative stress. This oxidative stress can damage cellular components, including lipids, proteins, and DNA, and is a key contributor to the cardiotoxicity of anthracyclines.

DNA Damage

This compound can induce DNA damage, although likely to a lesser extent than doxorubicin. This damage can trigger cell cycle arrest and apoptosis.

Signaling Pathways

The biological effects of this compound are mediated through various signaling pathways, many of which overlap with those affected by doxorubicin.

Caption: Overview of this compound's Cellular Effects.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological activity of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Caption: Workflow for MTT Cytotoxicity Assay.

Mitochondrial Membrane Potential Assay (JC-1 Assay)

This assay measures changes in mitochondrial membrane potential.

-

Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with this compound as described in the cytotoxicity assay.

-

JC-1 Staining: Remove the treatment medium and incubate the cells with JC-1 staining solution (5 µg/mL) for 20-30 minutes at 37°C.

-

Washing: Wash the cells twice with PBS.

-

Fluorescence Measurement: Measure the fluorescence intensity of J-aggregates (red fluorescence, excitation ~560 nm, emission ~595 nm) and JC-1 monomers (green fluorescence, excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader.[6]

-

Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Intracellular ROS Measurement (DCFH-DA Assay)

This protocol quantifies the generation of intracellular reactive oxygen species.

-

Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with this compound.

-

DCFH-DA Staining: Incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with PBS.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~530 nm.

-

Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Treat cells with this compound for the desired time period.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Caption: Workflow for Annexin V/PI Apoptosis Assay.

Conclusion

This compound, the aglycone metabolite of doxorubicin, is not an inert byproduct but an active molecule with its own distinct biological profile. While generally less potent than its parent drug, it contributes to the overall therapeutic and toxic effects of doxorubicin through mechanisms that include cytotoxicity, mitochondrial dysfunction, and the generation of reactive oxygen species. A comprehensive understanding of this compound's specific activities is critical for the rational design of new anthracycline derivatives with improved efficacy and reduced cardiotoxicity. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our knowledge of anthracycline pharmacology and developing safer cancer therapies. Further research focusing specifically on this compound is warranted to fully elucidate its role in cancer treatment.

References

- 1. cDNA microarray analysis of multidrug resistance: doxorubicin selection produces multiple defects in apoptosis signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin’s Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microarray and Co-expression Network Analysis of Genes Associated with Acute Doxorubicin Cardiomyopathy in Mice | springermedizin.de [springermedizin.de]

- 4. researchgate.net [researchgate.net]

- 5. Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin's Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectroscopic Properties of Doxorubicinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxorubicinone, the aglycone of the widely used chemotherapeutic agent doxorubicin (B1662922), is a critical molecule in understanding the metabolism, activity, and potential toxicity of anthracyclines. As the non-sugar component of doxorubicin, its spectroscopic properties provide fundamental insights into its chemical structure and behavior. This technical guide offers an in-depth exploration of the spectroscopic characteristics of this compound, presenting key data, experimental methodologies, and relevant biochemical pathways to support research and drug development efforts.

This compound is formed in vivo through the metabolic deglycosylation of doxorubicin. This process is a part of the broader metabolic fate of doxorubicin, which also includes reduction to doxorubicinol.[1][2] Understanding the spectroscopic signature of this compound is essential for its identification and quantification in complex biological matrices.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for the identification and quantification of this compound. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a particularly powerful method for analyzing doxorubicin and its metabolites, including this compound, in various biological samples.[1][3]

Data Presentation

| Parameter | Value | Reference |

| Molecular Formula | C₂₁H₁₈O₉ | [4] |

| Molecular Weight | 414.36 g/mol | [4] |

| Precursor Ion ([M+H]⁺) | m/z 415 | [5] |

| Major Product Ions | m/z 397, 379, 361 | [5][6] |

Experimental Protocols

LC-MS/MS for this compound Analysis

A validated LC-MS/MS method for the simultaneous determination of doxorubicin and its metabolites, including this compound, in plasma has been described.[1][3]

-

Sample Preparation: Plasma samples are typically prepared by protein precipitation followed by liquid-liquid extraction. A common approach involves the use of a chloroform:methanol (B129727) (4:1, v/v) mixture for extraction.[1]

-

Chromatography: Reverse-phase chromatography is employed for separation. A C18 column is commonly used with a gradient elution of a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol or acetonitrile).[1]

-

Mass Spectrometry: A tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection. The instrument is set to selected reaction monitoring (SRM) mode to monitor specific precursor-to-product ion transitions for this compound (e.g., m/z 415 → 397).[1][5] The collision energy is optimized to achieve maximum sensitivity for the desired fragmentation.[1]

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound is characterized by the anthraquinone (B42736) chromophore, which is also present in doxorubicin. However, the absence of the daunosamine (B1196630) sugar moiety leads to subtle shifts in the absorption maxima compared to the parent drug.

Data Presentation

| Solvent | Approximate λmax (nm) |

| Methanol | 290, 477, 495, 530 |

| Aqueous Solution | 496 |

Experimental Protocols

UV-Vis Spectrophotometry of Anthracyclines

-

Sample Preparation: A stock solution of the analyte (this compound) is prepared in a suitable solvent, such as methanol or a buffered aqueous solution. Serial dilutions are then made to obtain a range of concentrations for analysis.[8]

-

Instrumentation: A double-beam UV-Vis spectrophotometer is used to record the absorption spectrum, typically over a wavelength range of 200-800 nm.[8]

-

Data Acquisition: The absorbance is measured at the wavelength of maximum absorption (λmax). For quantitative analysis, a calibration curve of absorbance versus concentration is constructed to determine the molar absorptivity (ε) according to the Beer-Lambert law.

Fluorescence Spectroscopy

This compound, like its parent compound, is fluorescent due to the rigid, planar structure of the anthracycline ring system. The fluorescence properties are sensitive to the local environment, including solvent polarity and pH.

Data Presentation

Detailed quantitative fluorescence data, such as the quantum yield for this compound, is not extensively reported. However, the fluorescence characteristics of doxorubicin can serve as a useful guide. Doxorubicin typically exhibits an excitation maximum around 470-480 nm and an emission maximum around 560-590 nm.[1][6]

| Solvent | Excitation λmax (nm) | Emission λmax (nm) |

| Aqueous Buffer | ~470-480 | ~560-590 |

Experimental Protocols

Fluorescence Spectroscopy of Anthracycline Metabolites

-

Sample Preparation: Solutions of this compound are prepared in a suitable, non-fluorescent solvent (e.g., ethanol, methanol, or a buffered aqueous solution). It is crucial to use high-purity solvents to avoid interference from fluorescent impurities.

-

Instrumentation: A spectrofluorometer equipped with a xenon lamp source and photomultiplier tube detector is used.

-

Data Acquisition: The excitation spectrum is recorded by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength (the wavelength of maximum emission). Conversely, the emission spectrum is obtained by exciting the sample at a fixed wavelength (the wavelength of maximum excitation) and scanning the emission wavelengths. For quantitative measurements, a calibration curve of fluorescence intensity versus concentration can be prepared.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about this compound, allowing for the unambiguous assignment of its proton (¹H) and carbon (¹³C) atoms.

Data Presentation

Complete and officially assigned ¹H and ¹³C NMR data specifically for this compound in a standard solvent like DMSO-d₆ are not consistently available across the literature. However, data for doxorubicin and its derivatives provide a strong basis for expected chemical shifts. The aromatic protons of the anthracycline core are expected in the δ 7-8 ppm region in the ¹H NMR spectrum, while the aliphatic protons of the A-ring and the side chain will appear at higher fields. In the ¹³C NMR spectrum, the carbonyl carbons will be the most downfield signals.

Note: The following are representative chemical shifts for the aglycone portion of doxorubicin derivatives and may vary slightly for this compound.

¹H NMR (DMSO-d₆, representative values): Aromatic protons (δ 7.0-8.0 ppm), methoxy (B1213986) group (δ ~4.0 ppm), aliphatic protons (δ 2.0-5.0 ppm).[9][10]

¹³C NMR (DMSO-d₆, representative values): Carbonyl carbons (δ >180 ppm), aromatic carbons (δ 110-160 ppm), aliphatic carbons (δ 20-80 ppm).[10]

Experimental Protocols

NMR Sample Preparation

-

Sample Preparation: For ¹H and ¹³C NMR, a sufficient amount of purified this compound (typically 1-10 mg for ¹H, 10-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube.[11] The solution must be homogeneous and free of particulate matter.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

Data Acquisition: Standard one-dimensional ¹H and ¹³C{¹H} NMR spectra are acquired. For complete structural elucidation, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often necessary to assign all proton and carbon signals unambiguously.

Mandatory Visualizations

Doxorubicin Metabolism to this compound

The metabolic conversion of doxorubicin to this compound is a key pathway in its biotransformation. This process involves the enzymatic cleavage of the glycosidic bond, removing the daunosamine sugar moiety.

General Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.

Conclusion

This technical guide provides a consolidated overview of the spectroscopic properties of this compound. While comprehensive, quantitative data for some spectroscopic parameters remain less reported than for its parent compound, doxorubicin, the information presented here offers a robust foundation for researchers. The detailed experimental protocols and metabolic context aim to facilitate further investigation into the critical role of this compound in the pharmacology and toxicology of anthracycline-based therapies. Further research is warranted to fully elucidate the complete spectroscopic profile of this important metabolite.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. minio.scielo.br [minio.scielo.br]

- 5. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 6. researchgate.net [researchgate.net]

- 7. Doxorubicin | C27H29NO11 | CID 31703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. redalyc.org [redalyc.org]

- 11. Frontiers | Doxorubicin aqueous systems at low concentrations: Interconnection between self-organization, fluorescent and physicochemical properties, and action on hydrobionts [frontiersin.org]

Doxorubicinone and Cardiotoxicity: A Technical Guide to the Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Doxorubicin (B1662922), a potent anthracycline antibiotic, is a cornerstone of many chemotherapeutic regimens. However, its clinical utility is significantly hampered by a dose-dependent cardiotoxicity that can lead to severe and often irreversible heart failure. While the cardiotoxic effects of the parent drug, doxorubicin, have been extensively studied, the role of its metabolites, particularly the aglycone doxorubicinone, is a critical area of investigation for understanding the full spectrum of its cardiac impact. This technical guide provides an in-depth exploration of the core mechanisms underlying this compound-induced cardiotoxicity, with a focus on signaling pathways, experimental evidence, and quantitative data.

Doxorubicin Metabolism and the Formation of this compound

Doxorubicin is metabolized in the body into several compounds, including the alcohol metabolite doxorubicinol (B1670906) and aglycone metabolites, collectively referred to as doxorubicinones.[1][2] The formation of this compound involves the enzymatic cleavage of the daunosamine (B1196630) sugar from the doxorubicin molecule. While doxorubicinol has been identified as a major contributor to the cardiotoxic profile of doxorubicin therapy, the aglycones are also implicated in mediating cardiac damage.[1][3][4]

Core Mechanisms of this compound-Induced Cardiotoxicity

The cardiotoxicity of doxorubicin and its metabolites is a multifactorial process involving several interconnected pathways that culminate in cardiomyocyte dysfunction and death.[5][6] The primary mechanisms attributed to doxorubicin and its metabolites, including this compound, are:

-

Generation of Reactive Oxygen Species (ROS) and Oxidative Stress: A central and widely accepted mechanism is the induction of oxidative stress through the generation of ROS.[6][7] The quinone moiety of the this compound structure can undergo redox cycling, leading to the formation of superoxide (B77818) radicals. These radicals can then be converted to other ROS, such as hydrogen peroxide and hydroxyl radicals, which cause significant damage to cellular components, including lipids, proteins, and DNA.[8] The heart is particularly vulnerable to oxidative stress due to its high metabolic rate and relatively lower antioxidant capacity.[6]

-

Mitochondrial Dysfunction: Mitochondria are primary targets of doxorubicin and its metabolites.[5][6] this compound can accumulate in the inner mitochondrial membrane, disrupting the electron transport chain and impairing ATP synthesis. This leads to energy depletion in cardiomyocytes, which have high energy demands for contraction.[5] Furthermore, mitochondrial damage results in the release of pro-apoptotic factors, such as cytochrome c, initiating programmed cell death.[9]

-

Calcium Dysregulation: Disruption of calcium homeostasis is another critical factor in this compound-induced cardiotoxicity.[10][11] Alterations in the function of key calcium-handling proteins, such as the sarcoplasmic reticulum Ca2+-ATPase (SERCA) and the ryanodine (B192298) receptor, lead to intracellular calcium overload.[3] Elevated cytosolic calcium can activate degradative enzymes, impair mitochondrial function, and contribute to both systolic and diastolic dysfunction.

-

Topoisomerase IIβ Inhibition and DNA Damage: While topoisomerase IIα is the primary target for the anticancer effects of doxorubicin in rapidly dividing tumor cells, topoisomerase IIβ, which is expressed in cardiomyocytes, is implicated in its cardiotoxicity.[12] Inhibition of topoisomerase IIβ by doxorubicin and its metabolites can lead to DNA double-strand breaks, triggering a DNA damage response that can ultimately lead to apoptosis.[12]

Signaling Pathways in this compound Cardiotoxicity

Several signaling pathways are activated in response to the cellular stress induced by doxorubicin and its metabolites, contributing to the progression of cardiac damage.

The interplay between these mechanisms creates a vicious cycle of cellular damage. For instance, ROS can exacerbate mitochondrial dysfunction, which in turn leads to further ROS production. Similarly, calcium overload can impair mitochondrial function and contribute to oxidative stress. Ultimately, these pathways converge on the activation of cell death programs, such as apoptosis and necrosis, leading to the loss of cardiomyocytes and the development of cardiac dysfunction.

Quantitative Data on Doxorubicin and Metabolite Cardiotoxicity

The following tables summarize key quantitative findings from studies investigating the cardiotoxic effects of doxorubicin and its metabolites. It is important to note that specific data for this compound is limited, and much of the understanding is extrapolated from studies on the parent drug and its primary alcohol metabolite, doxorubicinol.

Table 1: Effects on Cardiac Function

| Parameter | Drug | Model | Dose/Concentration | Observation | Reference |

| Left Ventricular Ejection Fraction (LVEF) | Doxorubicin | Patients | Cumulative > 550 mg/m² | Significant Decrease | [6] |

| LVEF | Doxorubicin | Patients | - | Decrease from 57% to 54% | [9] |

| Diastolic Function | Doxorubicinol | In vitro | - | More potent inhibition than doxorubicin | [3] |

| Systolic Function | Doxorubicinol | In vitro | - | More potent inhibition than doxorubicin | [3] |

Table 2: Effects on Cellular Components and Biomarkers

| Parameter | Drug | Model | Dose/Concentration | Observation | Reference |

| Sarcoplasmic Reticulum Ca2+-pump | Doxorubicinol | In vitro | - | More potent inhibition than doxorubicin | [3] |

| Sarcolemmal Na+/K+-pump | Doxorubicinol | In vitro | - | More potent inhibition than doxorubicin | [3] |

| Mitochondrial F0F1 Proton Pump | Doxorubicinol | In vitro | - | More potent inhibition than doxorubicin | [3] |

| Superoxide Dismutase Activity | Doxorubicin Aglycones | Human Red Blood Cells | 40 µM | ~60% inhibition | [1][2] |

| Glutathione Peroxidase Activity | Doxorubicin Aglycones | Human Red Blood Cells | 40 µM | ~20% inhibition | [1][2] |

| Plasma Doxorubicinol | Doxorubicin | Patients | - | 1.10–27.00 ng/mL | [13] |

| Serum NT-proBNP | Doxorubicin | Patients | - | Median 316 pg/mL in patients with LVEF < 55% | [14] |

Experimental Protocols for Studying this compound Cardiotoxicity

Investigating the mechanisms of this compound cardiotoxicity involves a range of in vitro and in vivo experimental models. The following outlines key methodologies.

In Vitro Models

-

Isolated Cardiomyocytes: Primary cultures of neonatal or adult ventricular cardiomyocytes are a fundamental tool.

-

Cell Viability Assays: MTT or LDH release assays are used to quantify cytotoxicity following exposure to this compound.

-

ROS Measurement: Fluorescent probes such as dihydroethidium (B1670597) (DHE) or MitoSOX Red are used to detect intracellular and mitochondrial ROS levels, respectively, via fluorescence microscopy or flow cytometry.

-

Mitochondrial Membrane Potential: Dyes like JC-1 or TMRM are employed to assess mitochondrial depolarization as an indicator of mitochondrial dysfunction.

-

Calcium Imaging: Calcium-sensitive fluorescent dyes (e.g., Fura-2 AM) are used to measure intracellular calcium transients and assess calcium handling abnormalities.

-

Western Blotting: This technique is used to quantify the expression levels of key proteins involved in signaling pathways, apoptosis (e.g., caspases, Bcl-2 family proteins), and calcium handling (e.g., SERCA2a).

-

In Vivo Models

-

Animal Models: Rodent models (rats and mice) are commonly used to study the systemic effects of doxorubicin and its metabolites.

-

Drug Administration: Doxorubicin is typically administered via intraperitoneal or intravenous injections over a defined period to mimic clinical dosing regimens.

-

Echocardiography: Non-invasive transthoracic echocardiography is used to serially assess cardiac function, including LVEF, fractional shortening, and diastolic parameters.

-

Histopathology: Heart tissues are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin or Masson's trichrome) to evaluate for cardiomyocyte damage, fibrosis, and inflammation.

-

Biomarker Analysis: Blood samples are collected to measure cardiac biomarkers such as cardiac troponins and natriuretic peptides (e.g., NT-proBNP).

-

Molecular Analysis: Heart tissue can be used for Western blotting, qPCR, or other molecular techniques to analyze changes in gene and protein expression.

-

Conclusion

The cardiotoxicity associated with doxorubicin therapy is a complex process involving the parent drug and its metabolites, including this compound. The core mechanisms of this toxicity are centered around the generation of reactive oxygen species, mitochondrial dysfunction, calcium dysregulation, and DNA damage. While much of the research has focused on doxorubicin and its primary alcohol metabolite, doxorubicinol, the aglycone doxorubicinones are also recognized as contributors to the overall cardiac insult. A deeper understanding of the specific roles and potencies of each metabolite is crucial for the development of targeted cardioprotective strategies. Future research should aim to delineate the distinct contributions of this compound to cardiotoxicity to enable the design of safer and more effective cancer therapies.

References

- 1. The secondary alcohol and aglycone metabolites of doxorubicin alter metabolism of human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. Doxorubicin cardiotoxicity may be caused by its metabolite, doxorubicinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Novel Doxorubicin Metabolites in MCF7 Doxorubicin-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Doxorubicin Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Doxorubicin induced heart failure: Phenotype and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Doxorubicin-Induced Cardiotoxicity and the Emerging Role of SGLT2 Inhibitors: From Glycemic Control to Cardio-Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A switch in mechanism of action prevents doxorubicin-mediated cardiac damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analysis of the Doxorubicin and Doxorubicinol in the Plasma of Breast Cancer Patients for Monitoring the Toxicity of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Doxorubicin-induced cardiac dysfunction in unselected patients with a history of early-stage breast cancer. - ASCO [asco.org]

In Vitro Cytotoxicity of Doxorubicinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxorubicin (B1662922), a potent anthracycline antibiotic, is a cornerstone of many chemotherapeutic regimens, valued for its broad-spectrum efficacy against a wide range of cancers. Its cytotoxic effects are primarily attributed to its ability to intercalate with DNA, inhibit topoisomerase II, and generate reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis. However, the clinical use of doxorubicin is often limited by its significant cardiotoxicity.

Doxorubicin is extensively metabolized in the body, with one of its major metabolites being doxorubicinone, the aglycone form of the parent drug. Understanding the cytotoxic profile of this compound is crucial for a comprehensive grasp of doxorubicin's overall activity and toxicity. This technical guide provides an in-depth overview of the in vitro cytotoxicity of this compound, summarizing the available quantitative data, detailing experimental protocols, and visualizing key pathways. While research on doxorubicin is extensive, this guide also highlights the current knowledge gaps regarding its aglycone metabolite, this compound.

Comparative Cytotoxicity of Doxorubicin and this compound

Existing research indicates that this compound exhibits a different cytotoxic profile compared to its parent compound, doxorubicin. A key study comparing their effects on human cardiac (AC16) cells found that the main metabolites of doxorubicin, including this compound, have lower toxicity than the parent drug.[1][2]

Data Presentation: Quantitative Cytotoxicity Data

The following tables summarize the available quantitative data on the in vitro cytotoxicity of this compound and provide a comparative context with the extensively studied parent compound, doxorubicin.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Assay Type | Exposure Time (h) | Concentration (µM) | Observed Effect |

| AC16 (cardiac) | MTT | 48 | 1 - 10 | Caused significant cytotoxicity.[1] |

| AC16 (cardiac) | Neutral Red Uptake | 48 | 1 - 10 | Caused significant cytotoxicity.[1] |

| AC16 (cardiac) | - | 48 | 2 | Caused mitochondrial dysfunction.[2] |

Note: Specific IC50 values for this compound in cancer cell lines are not well-documented in the reviewed literature, representing a significant data gap.

Table 2: In Vitro Cytotoxicity of Doxorubicin (Abridged for Comparison)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Type |

| HCT116 | Colon Cancer | 24.30 (µg/ml) | - | MTT |

| PC3 | Prostate Cancer | 2.64 (µg/ml) | - | MTT |

| Hep-G2 | Liver Cancer | 14.72 (µg/ml) | - | MTT |

| 293T | Embryonic Kidney | 13.43 (µg/ml) | - | MTT |

| MCF-7 | Breast Cancer | 8.306 | 48 | SRB |

| MDA-MB-231 | Breast Cancer | 6.602 | 48 | SRB |

| HeLa | Cervical Cancer | 2.92 | 24 | MTT |

| A549 | Lung Cancer | > 20 | 24 | MTT |

| HepG2 | Liver Cancer | 12.18 | 24 | MTT |

| UMUC-3 | Bladder Cancer | 5.15 | 24 | MTT |

| TCCSUP | Bladder Cancer | 12.55 | 24 | MTT |

| BFTC-905 | Bladder Cancer | 2.26 | 24 | MTT |

| M21 | Skin Melanoma | 2.77 | 24 | MTT |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of in vitro cytotoxicity. The following protocols are based on standard methods cited in the literature for evaluating the cytotoxic effects of doxorubicin and its metabolites.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Neutral Red Uptake Assay for Lysosomal Integrity

The Neutral Red Uptake assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound solution

-

Neutral Red solution (50 µg/mL in PBS)

-

Destain solution (e.g., 1% acetic acid in 50% ethanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

-

Incubation: Incubate for the desired exposure time.

-

Neutral Red Staining: Remove the treatment medium and add 100 µL of Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.

-

Washing: Remove the staining solution and wash the cells with PBS.

-

Destaining: Add 150 µL of destain solution to each well and shake for 10 minutes to extract the dye.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of viable cells compared to the control.

Visualizations: Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) to illustrate key concepts.

Caption: Comparative mechanisms of doxorubicin and this compound cytotoxicity.

Caption: General workflow for an in vitro MTT cytotoxicity assay.

Conclusion and Future Directions

The in vitro cytotoxicity of this compound, the aglycone metabolite of doxorubicin, is an area that warrants further investigation. The current body of literature strongly suggests that this compound is less cytotoxic than its parent compound, particularly in cardiac cells. However, a significant knowledge gap exists regarding its specific cytotoxic effects and IC50 values across a broad range of cancer cell lines.

For researchers and drug development professionals, this presents both a challenge and an opportunity. A more thorough understanding of this compound's in vitro cytotoxicity could provide valuable insights into the overall pharmacological profile of doxorubicin, potentially informing strategies to mitigate its cardiotoxicity while maintaining therapeutic efficacy. Future research should focus on:

-

Determining the IC50 values of this compound in a comprehensive panel of cancer cell lines.

-

Elucidating the specific molecular mechanisms and signaling pathways through which this compound exerts its (lesser) cytotoxic effects.

-

Investigating the potential for synergistic or antagonistic interactions between doxorubicin and this compound in cancer cells.

By addressing these questions, the scientific community can build a more complete picture of the in vitro activity of this important chemotherapeutic agent and its metabolites.

References

- 1. Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin’s Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin's Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

Doxorubicinone: A Key Biomarker in Doxorubicin Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Doxorubicin (B1662922), a potent anthracycline antibiotic, is a cornerstone of chemotherapy for a wide range of malignancies. However, its clinical utility is often limited by severe, dose-dependent cardiotoxicity. Understanding the metabolic fate of doxorubicin is paramount for optimizing its therapeutic index and mitigating its adverse effects. This technical guide provides a comprehensive overview of doxorubicin metabolism, with a specific focus on the formation and significance of its aglycone metabolite, doxorubicinone. We delve into the enzymatic pathways governing its formation, its role as a potential biomarker for drug metabolism and toxicity, and detailed experimental protocols for its quantification in biological matrices.

Introduction

Doxorubicin undergoes extensive metabolic transformation in the body, leading to a variety of metabolites with distinct pharmacological and toxicological profiles. These metabolic processes can be broadly categorized into two main routes: a two-electron reduction of the C-13 keto group to form the alcohol metabolite, doxorubicinol (B1670906), and a deglycosidation pathway that cleaves the daunosamine (B1196630) sugar moiety to yield aglycones, including this compound.[1][2][3] While doxorubicinol has been extensively studied for its contribution to cardiotoxicity, the aglycone metabolites, such as this compound, are also gaining recognition as important players in the overall disposition and toxicological profile of doxorubicin.[4][5][6] this compound, along with other aglycones like 7-deoxythis compound (B29498) and doxorubicinolone, represents a minor but significant pathway of doxorubicin metabolism.[7][8][9]

Doxorubicin Metabolic Pathways

The metabolic conversion of doxorubicin is a complex process involving several enzymatic systems. The primary pathways are summarized below and illustrated in the accompanying signaling pathway diagram.

Two-Electron Reduction Pathway (Major Pathway)

The predominant metabolic route for doxorubicin is the reduction of its C-13 carbonyl group to a secondary alcohol, forming doxorubicinol (also known as adriamycinol).[1][2] This reaction is catalyzed by a group of cytosolic enzymes, primarily carbonyl reductases (CBR1 and CBR3) and aldo-keto reductases (AKRs).[2][10][11][12] Doxorubicinol is a pharmacologically active metabolite that has been strongly implicated in the cardiotoxic effects of doxorubicin therapy.[10][12][13]

Deglycosidation Pathway (Minor Pathway)

A smaller fraction of doxorubicin is metabolized through the cleavage of the glycosidic bond, which releases the daunosamine sugar and forms aglycone metabolites.[1] This process can occur via two mechanisms:

-

Reductive Deglycosidation: This pathway leads to the formation of 7-deoxythis compound and 7-deoxydoxorubicinolone.

-

Hydrolytic Deglycosidation: This results in the formation of this compound and doxorubicinolone.[8]

The enzymes responsible for deglycosidation are less well-characterized but are thought to include microsomal and mitochondrial reductases.[8][14] this compound is a key product of the hydrolytic deglycosidation of doxorubicin.

One-Electron Reduction and Reactive Oxygen Species (ROS) Formation

Doxorubicin can also undergo a one-electron reduction to form a semiquinone radical.[1][10] This reaction is catalyzed by various oxidoreductases, including NADPH-cytochrome P450 reductase. The semiquinone can then react with molecular oxygen to regenerate the parent drug, while producing superoxide (B77818) anions and other reactive oxygen species (ROS). This redox cycling is believed to be a major contributor to doxorubicin-induced oxidative stress and cardiotoxicity.

This compound as a Biomarker

The measurement of doxorubicin and its metabolites in biological fluids, a practice known as therapeutic drug monitoring (TDM), can help in optimizing dosing and minimizing toxicity. This compound, as a product of a specific metabolic pathway, holds potential as a biomarker for:

-

Metabolic Phenotyping: The ratio of this compound to the parent drug or other metabolites could provide insights into the activity of the deglycosidation pathway in individual patients. This may have implications for predicting drug clearance and toxicity.

-

Toxicity Prediction: While doxorubicinol is the more studied cardiotoxic metabolite, aglycones have also been shown to induce cellular damage.[4][5][6] Monitoring this compound levels could contribute to a more comprehensive assessment of a patient's risk for developing adverse effects.

-

Drug-Drug Interactions: Co-administered drugs that induce or inhibit the enzymes responsible for doxorubicin metabolism could alter the formation of this compound. Monitoring this metabolite could help in identifying and managing such interactions.

Quantitative Data on Doxorubicin and its Metabolites

The following tables summarize quantitative pharmacokinetic data for doxorubicin and its major metabolites from various studies. These values can vary significantly between individuals due to genetic factors, disease state, and co-medications.[15]

Table 1: Pharmacokinetic Parameters of Doxorubicin and Doxorubicinol in Humans

| Parameter | Doxorubicin | Doxorubicinol | Reference |

| Terminal Half-life (t½) | 20 - 48 hours | Similar to doxorubicin | [16][17] |

| Plasma Protein Binding | ~75% | ~75% | [1] |

| AUC Ratio (Doxorubicinol/Doxorubicin) | - | ~0.5 | [15][16] |

| Plasma Clearance | 324 - 809 mL/min/m² | - | [16] |

Table 2: Plasma Concentrations of Doxorubicin and Metabolites in Clinical Studies

| Analyte | Concentration Range | Patient Population | Reference |

| Doxorubicin | 12.54 - 620.01 ng/mL | Breast Cancer Patients | [18] |

| Doxorubicinol | 1.10 - 27.00 ng/mL | Breast Cancer Patients | [18] |

| 7-deoxydoxorubicinolone | 1.0 - 12.7 µg/L | Clinical Trial Patients | [19] |

Table 3: Lower Limits of Quantification (LLOQ) for Doxorubicin and its Metabolites using LC-MS/MS

| Analyte | LLOQ in Mouse Plasma (ng/mL) | Reference |

| Doxorubicin | 0.5 | [9] |

| Doxorubicinol | 0.1 | [9] |

| This compound | 0.01 | [9] |

| Doxorubicinolone | 0.01 | [9] |

| 7-Deoxythis compound | 0.01 | [9] |

Experimental Protocols

Accurate quantification of doxorubicin and its metabolites is crucial for pharmacokinetic studies and clinical monitoring. High-performance liquid chromatography (HPLC) with fluorescence detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.[9][20]

Sample Collection and Storage

-

Blood Collection: Whole blood should be collected in tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Separation: Plasma is separated by centrifugation at approximately 3000 rpm for 10-20 minutes.

-

Storage: Plasma samples should be stored at -80°C until analysis to prevent degradation of the analytes.[18][21]

Sample Preparation

The goal of sample preparation is to extract the analytes of interest from the complex biological matrix and remove interfering substances. Common techniques include:

-

Protein Precipitation (PPT): This is a simple and rapid method where a solvent like methanol (B129727) or acetonitrile (B52724) is added to the plasma sample to precipitate proteins.[18][22] The supernatant containing the analytes is then collected for analysis.

-

Liquid-Liquid Extraction (LLE): In this method, the plasma sample is mixed with an immiscible organic solvent (e.g., a chloroform:methanol mixture). The analytes partition into the organic phase, which is then separated and evaporated. The residue is reconstituted in a suitable solvent for injection into the analytical system.[9]

-

Solid-Phase Extraction (SPE): SPE provides a more selective extraction and concentration of the analytes. The sample is loaded onto a cartridge containing a solid sorbent. After washing to remove interferences, the analytes are eluted with a specific solvent.[22]

LC-MS/MS Method for Simultaneous Quantification

The following is a representative LC-MS/MS method for the simultaneous determination of doxorubicin and its metabolites, including this compound.

-

Chromatographic System: Ultra-high performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm) is commonly used.[18][21]

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid or acetic acid in water) and an organic phase (e.g., acetonitrile or methanol).[9][18]

-

Flow Rate: Typically in the range of 0.15 - 0.4 mL/min.[18]

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the parent drug and its metabolites. The specific precursor-to-product ion transitions for each analyte need to be optimized.

Table 4: Example MRM Transitions for Doxorubicin and Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Doxorubicin | 544.2 | 397.1 |

| Doxorubicinol | 546.2 | 399.1 |

| This compound | 415.1 | 397.1 |

| Doxorubicinolone | 417.1 | 399.1 |

| 7-Deoxythis compound | 399.1 | 381.1 |

Note: These are example transitions and should be optimized for the specific instrument used.

Conclusion

This compound is an important metabolite in the biotransformation of doxorubicin. Although it is formed via a minor metabolic pathway, its quantification can provide valuable information for understanding inter-individual variability in drug metabolism and for potentially predicting toxicity. The analytical methods described in this guide provide a robust framework for the accurate measurement of this compound and other key metabolites in a research or clinical setting. Further investigation into the clinical relevance of this compound as a biomarker is warranted and could lead to more personalized and safer use of doxorubicin in cancer therapy.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. ClinPGx [clinpgx.org]

- 3. SMPDB [smpdb.ca]

- 4. The secondary alcohol and aglycone metabolites of doxorubicin alter metabolism of human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. scielo.br [scielo.br]

- 7. Comparative pharmacokinetics of escalating doses of doxorubicin in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Doxorubicin metabolism and toxicity in human myocardium: role of cytoplasmic deglycosidation and carbonyl reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites Doxorubicinol, this compound, Doxorubicinolone, and 7-Deoxythis compound in Mouse Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carbonyl Reductase 1 Plays a Significant Role in Converting Doxorubicin to Cardiotoxic Doxorubicinol in Mouse Liver, but the Majority of the Doxorubicinol-Forming Activity Remains Unidentified - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carbonyl Reductase 1 Plays a Significant Role in Converting Doxorubicin to Cardiotoxic Doxorubicinol in Mouse Liver, but the Majority of the Doxorubicinol-Forming Activity Remains Unidentified - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Doxorubicin cardiotoxicity may be caused by its metabolite, doxorubicinol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Doxorubicin and doxorubicinol: intra- and inter-individual variations of pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pfizermedical.com [pfizermedical.com]

- 17. Clinical and pharmacokinetic study of 96-h infusions of doxorubicin in advanced cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Analysis of the Doxorubicin and Doxorubicinol in the Plasma of Breast Cancer Patients for Monitoring the Toxicity of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Bioanalysis of doxorubicin aglycone metabolites in human plasma samples-implications for doxorubicin drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. scispace.com [scispace.com]

- 22. akjournals.com [akjournals.com]

Synthesis of Doxorubicinone: A Technical Guide for the Modern Laboratory

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxorubicinone, the aglycone of the potent chemotherapeutic agent doxorubicin, serves as a critical reference standard in pharmaceutical development and a key building block for the synthesis of novel anthracycline analogs. This in-depth technical guide provides a comprehensive overview of the chemical synthesis of this compound. It details established synthetic strategies, including the construction of the tetracyclic core via Friedel-Crafts acylation and subsequent modifications. This document offers detailed experimental protocols, a summary of quantitative data, and visual representations of the synthetic workflows to aid researchers in the efficient and reliable preparation of this essential compound.

Introduction

Doxorubicin is a cornerstone of chemotherapy, widely used in the treatment of a broad spectrum of cancers.[1] Its clinical efficacy is, however, accompanied by significant side effects, most notably cardiotoxicity.[1][2] This has driven extensive research into the development of new anthracycline derivatives with improved therapeutic indices.[2] The synthesis of these novel analogs often relies on the availability of the this compound core, the aglycone moiety of doxorubicin. Furthermore, this compound is an essential analytical standard for pharmacokinetic and metabolic studies of doxorubicin.[3]

This guide focuses on the chemical synthesis of this compound, providing a practical resource for researchers in the field. Two primary strategies for obtaining this compound will be discussed: the total synthesis of the tetracyclic aglycone and the chemical modification of related, more accessible anthracyclines.

Synthetic Strategies for this compound

The synthesis of the complex tetracyclic structure of this compound presents a significant challenge to synthetic organic chemists. The two main approaches to obtain this molecule are total synthesis and semi-synthesis from related natural products.

Total Synthesis of the this compound Core

The total synthesis of the this compound backbone is a multi-step process that relies on the careful construction of the four-ring system. A common and effective strategy involves a Friedel-Crafts acylation to form a key intermediate, followed by cyclization reactions to build the complete tetracyclic core.

A representative total synthesis approach is outlined below: